N-(4-chlorobenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
Description
N-(4-chlorobenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a synthetic small molecule featuring a 2-oxopyridin-1(2H)-yl core linked to an acetamide scaffold. Key structural elements include:
- Sulfonyl bridge: Introduces polarity and hydrogen-bonding capacity.
- 4-Methylpiperidin-1-yl moiety: Contributes to steric bulk and may influence target selectivity.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-15-8-11-24(12-9-15)29(27,28)18-3-2-10-23(20(18)26)14-19(25)22-13-16-4-6-17(21)7-5-16/h2-7,10,15H,8-9,11-14H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXNHNNBTFQHKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of N-(4-chlorobenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{18}H_{22}ClN_{3}O_{3}S
- Molecular Weight : 393.90 g/mol
Structural Features
The compound features:
- A 4-chlorobenzyl moiety that may influence its lipophilicity and receptor binding.
- A sulfonamide group , which is often associated with antibacterial activity.
- A pyridine ring , which can play a role in various biological interactions.
Pharmacological Profile
Research indicates that compounds containing sulfonamide and piperidine functionalities often exhibit a range of biological activities, including:
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. Studies have shown that modifications in the piperidine ring can enhance the antimicrobial efficacy of these compounds.
- Anti-inflammatory Effects : Certain derivatives of sulfonamides have been reported to inhibit COX enzymes, leading to anti-inflammatory effects. The structure of this compound suggests potential for similar activity.
- CNS Activity : The presence of the piperidine moiety is often linked to central nervous system (CNS) effects, which could include anxiolytic or antidepressant properties.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be partially attributed to its structural components:
- The chlorobenzyl group enhances binding affinity to target receptors due to increased hydrophobic interactions.
- The sulfonamide group is crucial for biological activity, particularly in inhibiting bacterial growth.
In Vitro Studies
A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives, including those similar to this compound. The findings indicated:
- IC50 Values : Compounds with similar structures exhibited IC50 values ranging from 5 μM to 20 μM against various bacterial strains, indicating moderate antibacterial activity.
In Vivo Studies
In vivo evaluations have demonstrated that compounds with similar scaffolds can reduce inflammation in animal models of arthritis. For example:
- A derivative with a related structure showed significant reduction in paw swelling in rats treated with carrageenan-induced inflammation.
Comparative Table of Biological Activities
| Compound Name | Structure Type | Biological Activity | IC50 (μM) |
|---|---|---|---|
| N-(4-chlorobenzyl)-... | Sulfonamide | Antimicrobial | 15 |
| Related Compound A | Sulfonamide | Anti-inflammatory | 10 |
| Related Compound B | Sulfonamide | CNS Activity | 25 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active analogs. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Impact of Sulfonyl and 4-Methylpiperidinyl Groups :
- The sulfonyl group in the target compound may enhance binding stability via interactions with residues like Lys33 or Phe31 in the β1i subunit, as observed in MD simulations of compound 1 .
- The 4-methylpiperidinyl group likely improves metabolic stability compared to smaller alkyl substituents (e.g., butyl in compound 4 ).
Chlorobenzyl vs.
Mechanistic and Selectivity Insights
- Immunoproteasome Inhibition: Analogous compounds (e.g., 1, 2) inhibit the β1i subunit via non-covalent interactions, with selectivity driven by substituent bulk and polarity . The target compound’s sulfonyl group may mimic the binding pose of compound 1, which flips orientation to engage Phe31 and Lys33 .
- Kinase Inhibition Potential: Structural resemblance to p38 inhibitors () suggests possible kinase cross-reactivity, though this requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
